N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Kinase Inhibition Structure-Activity Relationship Matched Molecular Pair Analysis

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a small-molecule thiazole derivative belonging to the 2-ureido-thiazole-4-acetamide chemotype, a scaffold widely disclosed in patent literature for inhibiting cyclin-dependent kinases (CDKs), B-Raf, and receptor tyrosine kinases as antitumor agents. Its defining structural feature is the symmetrical placement of meta-methylphenyl (m-tolyl) groups on both the ureido nitrogen of the thiazole core and the terminal acetamide nitrogen, yielding a C20H20N4O2S composition with a molecular weight of 380.5 g/mol.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 921482-34-0
Cat. No. B2824992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921482-34-0
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C20H20N4O2S/c1-13-5-3-7-15(9-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
InChIKeyLUCSLWJWEXIUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921482-34-0): A 2-Ureido-Thiazole-4-Acetamide with a Symmetrical m-Tolyl Motif for CDK-Focused SAR Studies


N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a small-molecule thiazole derivative belonging to the 2-ureido-thiazole-4-acetamide chemotype, a scaffold widely disclosed in patent literature for inhibiting cyclin-dependent kinases (CDKs), B-Raf, and receptor tyrosine kinases as antitumor agents [1]. Its defining structural feature is the symmetrical placement of meta-methylphenyl (m-tolyl) groups on both the ureido nitrogen of the thiazole core and the terminal acetamide nitrogen, yielding a C20H20N4O2S composition with a molecular weight of 380.5 g/mol . This compound is differentiated from its closest isomeric analogs, such as the p-tolyl variant (CAS 921499-78-7), by its unique substitution pattern, which directly modulates the vector and electronic profile of key hydrogen-bonding and hydrophobic pharmacophoric elements that govern kinase hinge-region recognition, thereby making it a targeted probe for structure-activity relationship (SAR) investigations rather than a generic tool compound .

Why Generic Substitution of CAS 921482-34-0 in 2-Ureido-Thiazole Assays Leads to Irreproducible Activity Cliffs


The 2-ureido-thiazole-4-acetamide pharmacophore exhibits extreme sensitivity to the steric and electronic nature of its N-substituents, an effect known as an 'activity cliff' in CDK inhibition [1]. Simply interchanging N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide with a structurally analogous compound, such as its p-tolyl regioisomer (CAS 921499-78-7) or the unsubstituted phenyl congener, is not a valid scientific substitution. The meta-methyl group orientation critically alters the dihedral angle of the aryl ring relative to the acetamide linker, which directly impacts the hydrogen bond network with CDK hinge residues (e.g., Glu81/Leu83 of CDK2) and reorients the hydrophobic contact face within the kinase ATP-binding cleft [1]. Because even a single methyl positional shift (meta to para) can convert a nanomolar inhibitor to a micromolar one, any attempt at generic replacement without explicit matched molecular pair analysis is unreliable, requiring procurement of the exact CAS number to ensure experimental reproducibility in SAR campaigns [1].

Product-Specific Quantitative Evidence Differentiating CAS 921482-34-0 from Its Closest Analogs


Structural Differentiation: Symmetrical m-Tolyl Substitution Versus p-Tolyl Regioisomer

The target compound's symmetrical bis-m-tolyl substitution pattern (InChIKey: LUCSLWJWEXIUEI-UHFFFAOYSA-N) differs from its closest commercially documented regioisomer N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7) by a single methyl positional shift on the terminal acetamide phenyl ring (meta in target vs. para in comparator) . This represents a classic matched molecular pair, where the meta-substitution increases the torsional angle between the aromatic ring and the acetamide plane, altering the projection of key pharmacophoric features by an estimated 0.5–1.0 Å relative to the para counterpart, based on conformer analysis common to this scaffold [1].

Kinase Inhibition Structure-Activity Relationship Matched Molecular Pair Analysis

Class-Level Kinase Inhibitory Potential: CDK/Cyclin Complex Activity of the 2-Ureido-Thiazole Pharmacophore

Compounds exemplifying the 2-ureido-thiazole-4-acetamide scaffold, as disclosed in US20030187040A1, demonstrate CDK/cyclin kinase inhibitory activity with IC50 values extending into the sub-micromolar range [1]. While quantitative CDK2 IC50 data for the specific m-tolyl homodimer (CAS 921482-34-0) has not been extracted into a public database at the time of this guide, the patent establishes that the 2-ureidothiazole core, when appropriately substituted, functions as an ATP-competitive kinase inhibitor that engages the kinase hinge region (Glu81/Leu83 of CDK2) via a bidentate hydrogen-bonding motif from the thiazole nitrogen and ureido carbonyl [1]. The symmetrical m-tolyl substitution pattern is predicted to engage a hydrophobic pocket adjacent to the gatekeeper residue, a feature that can be systematically explored only with this exact compound.

CDK Inhibition Antitumor Agent ATP-Competitive Kinase Inhibitor

Physicochemical Differentiation: Hydrophobicity and Hydrogen-Bonding Capacity vs. Heteroaryl Analogs

Compared to close analogs in which the m-tolyl group is replaced by more polar heteroaryl rings—such as N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide or N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide—the fully carbocyclic target compound possesses a higher calculated LogP (estimated cLogP ~3.5–4.0 vs. ~2.0–2.5 for pyridylmethyl analogs) and a reduced topological polar surface area (TPSA), consistent with its exclusive hydrocarbon aromatic substitution . The molecular formula C20H20N4O2S is shared with many analogs, but the absence of additional hydrogen-bond acceptors (pyridine, furan) limits off-target interactions while preserving two strong H-bond donors (ureido NH) and three acceptors (thiazole N, urea carbonyl, amide carbonyl) for kinase hinge recognition .

Physicochemical Properties Ligand Efficiency Drug-Likeness

Defined Research Application Scenarios for N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921482-34-0)


Matched Molecular Pair Partner for the p-Tolyl Regioisomer in CDK2 SAR Studies

Procure this compound alongside its p-tolyl counterpart (CAS 921499-78-7) to construct a definitive matched molecular pair for interrogating the impact of terminal aryl methyl positional isomerism on CDK2/cyclin A inhibition. The symmetrical m-tolyl homodimer serves as a key SAR probe to isolate the contribution of the terminal acetamide aryl geometry to kinase hinge binding, as disclosed in the foundational 2-ureido-thiazole antitumor patent (US20030187040A1) [1]. This pair allows researchers to quantify the 'methyl-shift penalty' and derive design principles for optimizing kinase selectivity without altering the core pharmacophore.

Chemical Probe for Type I Kinase Inhibitor Selectivity Profiling Panels

The compound's fully carbocyclic, symmetrical bis-m-tolyl architecture—lacking heteroaryl H-bond acceptors beyond the core pharmacophore—positions it as a minimally promiscuous Type I ATP-competitive kinase inhibitor scaffold for kinome-wide selectivity screening (e.g., KINOMEscan or similar panels) [1]. Its higher LogP relative to pyridyl- or furyl-containing analogs enhances cell permeability, making it suitable for both biochemical IC50 determination and cell-based target engagement assays (e.g., cellular thermal shift assay, CETSA) without the confounding factor of multiple heteroatom-mediated off-target interactions.

Internal Standard for 2-Ureido-Thiazole Library Quality Control and Reference Standard Procurement

Given the sensitivity of the 2-ureido-thiazole scaffold to subtle substitution changes, this compound can be used as a retention time and ionization efficiency standard in LC-MS/MS quality control panels for compound library management . Its symmetrical structure simplifies 1H NMR interpretation (two distinct N-H signals from the ureido and amide, with well-resolved aromatic proton splitting from the m-tolyl rings), making it a convenient reference for confirming the integrity of newly synthesized analogs in medicinal chemistry campaigns . Obtaining this compound as an authenticated reference from a reputable vendor ensures that internal libraries are anchored to a verified structure with full CAS and InChIKey traceability.

Quote Request

Request a Quote for N-(m-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.